molecular formula C9H5Cl2N B1602032 2,7-Dichloroquinoline CAS No. 613-77-4

2,7-Dichloroquinoline

Cat. No.: B1602032
CAS No.: 613-77-4
M. Wt: 198.05 g/mol
InChI Key: VOGBOMUONXLUTI-UHFFFAOYSA-N
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Description

2,7-Dichloroquinoline is an organic compound belonging to the quinoline family, characterized by the presence of two chlorine atoms at the 2nd and 7th positions of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Dichloroquinoline can be synthesized through various methods. One common approach involves the reaction of 2-chloroaniline with diethoxymethylene malonate, followed by cyclization and chlorination . Another method includes the use of microwave irradiation to accelerate the regioselective aromatic nucleophilic substitution of 4,7-dichloroquinoline with aromatic and aliphatic amines .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, cyclization, and purification to obtain the desired compound .

Mechanism of Action

Properties

IUPAC Name

2,7-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGBOMUONXLUTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569090
Record name 2,7-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-77-4
Record name 2,7-Dichloroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Chloroquinoline (2.2 g, 13.45 mmol) was dissolved in chloroform (100 mL) and treated with 3-chloroperoxybenzoic acid (3.32 g, 13.45 mmol). The reaction was stirred at 45° C. for 30 minutes after which the oxidation was deemed complete. Water (100 mL), 1 N sodium hydroxide (50 mL) and dichloromethane (200 mL) were added and the phases mixed and separated. The organic was dried with magnesium sulfate and evaporated to dryness under reduced pressure. The crude N-oxide was treated with phosphorus oxychloride (20 ml, 218 mmol) and heated at 110° C. After 5 minutes the chlorination was deemed complete and the solution evaporated to dryness under reduced pressure. The crude product was partitioned between water (50 mL), 1 N sodium hydroxide (50 mL) and ethyl acetate (200 mL). The organic phase was dried with magnesium sulfate and evaporated to dryness under reduced pressure. Purification using silica chromatography (hexane to ethyl acetate gradient) gave the desired 2,7-dichloroquinoline (0.98 g, 4.95 mmol, 36.8% yield).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step Two
[Compound]
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
36.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,7-Dichloroquinoline
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2,7-Dichloroquinoline
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2,7-Dichloroquinoline
Reactant of Route 5
2,7-Dichloroquinoline
Reactant of Route 6
2,7-Dichloroquinoline

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